molecular formula C10H10INO2 B8405808 3-iodo-N-(2-oxopropyl)benzamide

3-iodo-N-(2-oxopropyl)benzamide

Cat. No.: B8405808
M. Wt: 303.10 g/mol
InChI Key: RMTPOBNASMEZPR-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-oxopropyl)benzamide is a benzamide derivative featuring a 3-iodo substituent on the aromatic ring and an N-(2-oxopropyl) group. The iodine atom at the 3-position introduces steric and electronic effects, while the 2-oxopropyl group on the amide nitrogen may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

3-iodo-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C10H10INO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H,12,14)

InChI Key

RMTPOBNASMEZPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Scientific Research Applications

Research indicates that 3-iodo-N-(2-oxopropyl)benzamide exhibits significant biological activities, particularly in:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : It has been studied for its effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Research

This compound is being investigated for its ability to target specific pathways involved in cancer progression. Its structural modifications enhance its binding affinity to proteins associated with tumor growth.

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of benzamide compounds, including this compound, exhibited significant antiproliferative effects against several cancer cell lines. The incorporation of iodine was noted to improve interactions with target proteins involved in oncogenesis.

Antimicrobial Applications

The compound's potential as an antimicrobial agent has been explored, particularly against resistant bacterial strains.

Case Study 2: Antimicrobial Efficacy

Research highlighted the effectiveness of this compound against Gram-positive bacteria, showcasing its potential use in developing new antibiotics or preservatives in pharmaceutical formulations.

Data Tables

CompoundBinding Affinity (K_i)Activity Level
This compound5 nMHigh
Related Benzamide Derivative15 nMModerate

Comparison with Similar Compounds

Structural Comparison

The table below compares 3-iodo-N-(2-oxopropyl)benzamide with structurally related benzamide derivatives:

Compound Name Substituents (Aromatic Ring) N-Substituent Key Features References
This compound 3-iodo 2-oxopropyl Potential for halogen bonding; ketone group may enhance hydrogen bonding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis
3-Cyano-N-[3-(2',4'-difluorophenyl)-2-oxopropyl]benzamide 3-cyano 2-oxopropyl + difluorophenyl Dual inhibitory activity; electron-withdrawing cyano group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (parent benzamide) 3,4-dimethoxyphenethyl Methoxy groups enhance lipophilicity; used in pharmacological studies
2-Iodo-N-phenylbenzamide 2-iodo Phenyl Agricultural pesticide (benodanil)

Physicochemical Properties

  • IR Spectroscopy: Benzamide derivatives typically exhibit strong amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹). For example, 3-cyano-N-[difluorophenyl-2-oxopropyl]benzamide shows peaks at 2233 cm⁻¹ (C≡N) and 1657 cm⁻¹ (amide C=O) .
  • NMR Data : The N-(2-oxopropyl) group in related compounds displays characteristic proton signals at δ ~4.5–4.2 ppm for the CH₂ groups adjacent to the ketone .

Reactivity and Stability

  • Iodine Substituent : The 3-iodo group may participate in halogen bonding or Suzuki-Miyaura cross-coupling reactions, unlike methyl or methoxy substituents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-iodo-N-(2-oxopropyl)benzamide?

The synthesis typically involves a multi-step approach:

Iodination : Introduce iodine at the 3-position of benzamide via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Acylation : React the iodinated benzoyl chloride with 2-aminopropan-1-one (2-oxopropylamine) under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1^1H NMR (e.g., para-substitution ruled out by coupling patterns).

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1^1H/13^{13}C NMR : Identify protons adjacent to the iodine (deshielding effects at ~7.5–8.5 ppm for aromatic protons) and the 2-oxopropyl group (ketone carbonyl at ~200–210 ppm in 13^{13}C NMR).
  • IR Spectroscopy : Confirm amide formation (N–H stretch at ~3300 cm⁻¹, C=O at ~1650–1700 cm⁻¹) and ketone (C=O at ~1700–1750 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion [M+H]⁺ and isotopic pattern consistent with iodine (m/z 344.0 for C₁₀H₁₀INO₂) .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to minimize absorption errors from iodine.
  • Refinement Tools : Employ SHELXL for structure refinement, utilizing anisotropic displacement parameters for heavy atoms (iodine) and constrained refinement for light atoms .
  • Validation : Cross-check with Mercury CSD 2.0 for packing analysis, void visualization, and intermolecular interaction motifs (e.g., hydrogen bonds between amide groups) .
  • Contingencies : If polymorphism is suspected, perform differential scanning calorimetry (DSC) or powder XRD (PXRD) to identify multiple crystalline phases.

Q. What strategies are effective for studying the reactivity of the 2-oxopropyl moiety in this compound?

  • Nucleophilic Additions : React the ketone with hydrazines or hydroxylamines to form hydrazones or oximes, monitored by 1^1H NMR loss of the carbonyl peak.
  • Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol; confirm via IR (C=O disappearance) and 1^1H NMR (new CH₂OH resonance at ~3.5 ppm).
  • Cross-Coupling : Leverage the iodine substituent for Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to diversify the aromatic ring .

Q. How can computational methods predict the biological activity of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors), focusing on the iodine’s van der Waals interactions and the amide’s hydrogen-bonding capacity.
  • QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with cytotoxicity data from analogs (e.g., selenium-containing benzamides in ).
  • MD Simulations : Simulate stability in biological membranes (GROMACS) to assess bioavailability.

Q. What experimental approaches address discrepancies in biological assay results for this compound?

  • Dose-Response Curves : Repeat assays (e.g., MTT for cytotoxicity) with freshly prepared DMSO stock solutions to exclude solvent degradation artifacts.
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate cell line specificity using multiple models (e.g., HeLa, MCF-7).
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to rule out rapid metabolic inactivation .

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